5-Cyano-1-(4-bromophenyl)uracil
Description
5-Cyano-1-(4-bromophenyl)uracil is a substituted uracil derivative characterized by a cyano group at the 5-position and a 4-bromophenyl group at the 1-position of the pyrimidine ring. Its synthesis involves the reaction of 4-bromoaniline with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide, followed by cyclization, yielding a compound with a melting point of 257–260°C . This structure combines the electron-withdrawing properties of the bromine atom (on the phenyl ring) and the cyano group, which may influence its electronic profile, aromaticity, and intermolecular interactions.
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) |
InChI Key |
NQVXGXMYGVQTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Melting Points: The cyano group at the 5-position generally increases melting points compared to non-cyano analogs. However, substituents on the phenyl ring modulate this trend. For example, the 4-cyanophenyl derivative exhibits the highest melting point (324–326°C), likely due to enhanced dipole interactions from dual cyano groups .
- Electronic Effects : Halogen substituents (Br, F) and trifluoromethyl groups (CF₃) introduce electron-withdrawing effects, altering aromaticity and reactivity. The bromophenyl group in the target compound balances moderate electron withdrawal with increased hydrophobicity compared to fluorine .
Aromaticity and Electronic Properties
Substituents significantly influence the aromaticity of the uracil ring:
- Cyano Group: The 5-cyano group introduces strong electron withdrawal, which may localize π-electron density and reduce aromaticity compared to unmodified uracil. This contrasts with halogenated uracils (e.g., 5-bromouracil), where halogenation enhances hydrogen-bonding capacity in nucleic acid analogs .
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